1,4-Bis(chloromethoxy)butane

描述

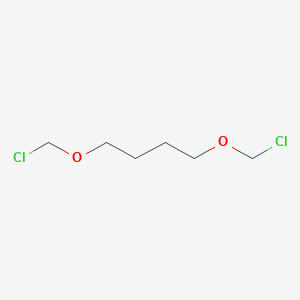

1,4-Bis(chloromethoxy)butane is an organic compound with the molecular formula C6H12Cl2O2. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its role in chloromethylation reactions, where it introduces chloromethyl groups into other molecules.

准备方法

Synthetic Routes and Reaction Conditions

1,4-Bis(chloromethoxy)butane can be synthesized through the reaction of 1,4-butanediol with formaldehyde and hydrochloric acid. The reaction typically proceeds as follows:

Starting Materials: 1,4-butanediol, formaldehyde, hydrochloric acid.

Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Procedure: 1,4-butanediol is mixed with formaldehyde and hydrochloric acid. The mixture is stirred and maintained at the specified temperature until the reaction is complete. The product is then extracted and purified.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction is conducted in a controlled environment with precise temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Substitution Reactions

BCMB undergoes nucleophilic substitution due to the electrophilic nature of its chloromethyl (-CH₂Cl) groups. Key reactions include:

-

Amine Substitution : Reacts with primary/secondary amines to form amine derivatives, useful in pharmaceutical intermediates .

-

Thiol Substitution : Forms thioethers when treated with thiols under basic conditions.

-

Alcohol Substitution : Produces ethers via reaction with alcohols, catalyzed by Lewis acids like SnCl₄ .

Typical Conditions :

Friedel-Crafts Chloromethylation

BCMB acts as a chloromethylating agent in electrophilic aromatic substitution (EAS) reactions. Notable examples:

| Substrate | Product | Selectivity (ortho/meta/para) | Yield | Source |

|---|---|---|---|---|

| Benzene | Benzyl chloride | - | 53%* | |

| Toluene | (Chloromethyl)toluene | 43% / 5% / 52% | 53% |

Mechanism :

-

BCMB reacts with Lewis acids (e.g., SnCl₄) to generate a (halomethyl)tetrahydrofuranonium ion intermediate .

-

This intermediate transfers a chloromethyl group to aromatic rings via EAS .

Polymer Crosslinking and Hypercrosslinked Resins

BCMB’s dual chloromethyl groups facilitate crosslinking in polymer synthesis:

Procedure :

-

Chloromethylation : BCMB reacts with aromatic polymers (e.g., polystyrene) in CHCl₃/SnCl₄ at 25°C .

-

Crosslinking : FeCl₃ catalyzes Friedel-Crafts alkylation at 70°C, forming rigid networks .

Comparative Reactivity

BCMB exhibits higher electrophilicity than traditional reagents like chloromethyl methyl ether (CME), enabling faster chloromethylation under milder conditions . Its non-carcinogenic profile makes it preferable to carcinogenic alternatives .

科学研究应用

Organic Synthesis

BCMB is widely used in organic synthesis as a chloromethylation reagent. It facilitates the introduction of chloromethyl groups into various organic substrates, which can then undergo further transformations. The chloromethylation process allows for the preparation of diverse chemical intermediates and complex molecules.

Key Reactions:

- Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, and alcohols.

- Elimination Reactions: Under specific conditions, BCMB can undergo elimination reactions to form alkenes .

Polymer Chemistry

In polymer chemistry, BCMB is instrumental in synthesizing chloromethylated polystyrene particles. These particles serve as precursors for functional polymer microspheres used in various applications, including catalysis and separation processes.

Case Study:

- A study demonstrated the successful synthesis of modified cross-linked polystyrene microspheres using BCMB as a chloromethylation agent. These microspheres exhibited enhanced catalytic properties in N-alkylation reactions .

| Application Area | Description |

|---|---|

| Chloromethylated Polystyrene | Used to create functional microspheres for catalysis and separation processes |

| Crosslinked Membranes | Preparation of anion exchange membranes through chloromethylation with BCMB |

Medicinal Chemistry

BCMB plays a crucial role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to introduce chloromethyl groups enables the formation of compounds with biological activity.

Example:

- In medicinal chemistry research, BCMB has been applied to synthesize various drug candidates by facilitating key transformations that enhance pharmacological properties .

Material Science

In material science, BCMB is utilized for modifying surfaces and materials to introduce functional groups that enhance their properties. This modification is particularly important for developing advanced materials with specific functionalities.

Case Study:

作用机制

The mechanism of action of 1,4-bis(chloromethoxy)butane involves the formation of reactive intermediates during its reactions. The chloromethyl groups are highly reactive and can form covalent bonds with nucleophiles. The presence of two chloromethyl groups allows for the formation of cross-linked structures, which is particularly useful in polymer chemistry.

相似化合物的比较

Similar Compounds

- 1,2-Bis(chloromethoxy)ethane

- 1,3-Bis(chloromethoxy)propane

- 1,4-Dichlorobutane

Uniqueness

1,4-Bis(chloromethoxy)butane is unique due to its specific structure, which allows for the introduction of two chloromethyl groups into a molecule. This makes it particularly useful for creating cross-linked polymers and other complex structures. Its reactivity and versatility make it a valuable reagent in various fields of chemistry and material science.

生物活性

1,4-Bis(chloromethoxy)butane (BCMB) is a chloromethylation reagent that has garnered attention in various fields of chemical research, particularly in polymer chemistry and materials science. Its unique structure allows it to participate in reactions that modify polymers and create novel materials. This article explores the biological activity of BCMB, focusing on its synthesis, applications, and potential health effects.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 187.06 g/mol. The compound features two chloromethoxy groups attached to a butane backbone, which enhances its reactivity as a chloromethylating agent. Its synthesis typically involves the reaction of 1,4-butanediol with formaldehyde and phosphorus trichloride under controlled conditions .

Polymer Modification

BCMB is primarily used for chloromethylation reactions in the synthesis of modified polymers. For instance, it has been employed to create hypercrosslinked resins with significant surface areas and porosity, which are useful in adsorption applications . The properties of these resins can be tailored for specific uses in environmental remediation and catalysis.

| Property | Value |

|---|---|

| Specific Surface Area | 509.02 m²/g |

| Average Pore Diameter | 1.134 nm |

| Total Carbon Content | 73.36% |

| Total Hydrogen Content | 5% |

Table 1: Characterization of Hypercrosslinked Resin Synthesized from BCMB

Toxicological Profile

While BCMB is noted for its utility in polymer chemistry, its biological activity raises concerns regarding toxicity. The compound is classified as potentially hazardous based on its chlorinated nature. Studies indicate that exposure to chlorinated compounds can lead to various health risks, including reproductive toxicity and carcinogenic effects . The NIOSH occupational exposure banding process categorizes BCMB based on its toxicological endpoints, emphasizing the need for careful handling in laboratory settings .

Chloromethylated Polystyrene Particles

A study focused on the preparation of chloromethylated polystyrene particles using BCMB as a reagent demonstrated the compound's effectiveness in modifying polymeric substrates. The resulting particles exhibited enhanced reactivity for further functionalization, showcasing BCMB's role in advancing material science .

Crosslinked Membranes

Another application involved the use of BCMB to prepare crosslinked membranes for anion exchange. The methodology included dissolving phthalic acid polyethersulfoneketone (PPESK) in concentrated sulfuric acid, followed by chloromethylation with BCMB. This process yielded membranes with improved ion exchange properties suitable for various electrochemical applications .

属性

IUPAC Name |

1,4-bis(chloromethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2O2/c7-5-9-3-1-2-4-10-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSXICBKOPODSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCCl)COCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020169 | |

| Record name | Bis-1,4-(chloromethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13483-19-7 | |

| Record name | 1,4-Bis(chloromethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13483-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,4-bis(chloromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane,4-bis(chloromethoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis-1,4-(chloromethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTANE, 1,4-BIS(CHLOROMETHOXY)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725JO0UT8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。